Hex-1-EN-1-YL hexanoate
CAS No.: 57701-94-7
Cat. No.: VC19592160
Molecular Formula: C12H22O2
Molecular Weight: 198.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57701-94-7 |
|---|---|
| Molecular Formula | C12H22O2 |
| Molecular Weight | 198.30 g/mol |
| IUPAC Name | hex-1-enyl hexanoate |
| Standard InChI | InChI=1S/C12H22O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h9,11H,3-8,10H2,1-2H3 |
| Standard InChI Key | WCLULVFNXDFNHL-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC(=O)OC=CCCCC |
Introduction
Structural and Molecular Characteristics
Molecular Identity and Nomenclature
Hex-1-EN-1-YL hexanoate, systematically named hex-1-enyl hexanoate, is an aliphatic ester derived from hexanoic acid and hex-1-en-1-ol. Its IUPAC name reflects the position of the double bond at the first carbon of the hexenyl chain. Key identifiers include:
Stereochemical and Spectroscopic Data
The compound’s structure is confirmed via spectroscopic methods:
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Collision Cross-Section (CCS): Predicted values range from 148.5 Ų ([M-H]⁻) to 159.0 Ų ([M+Na]⁺) .
Table 1: Predicted Collision Cross-Section Values
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 199.16927 | 149.8 |
| [M+Na]⁺ | 221.15121 | 159.0 |
| [M-H]⁻ | 197.15471 | 148.5 |
Synthesis and Manufacturing
Conventional Esterification
The primary synthesis route involves acid-catalyzed esterification of hex-1-en-1-ol with hexanoic acid. Sulfuric acid is typically employed to accelerate the reaction, achieving yields >80% under optimized conditions.
Reaction Mechanism:
Advanced Methodologies
Recent advancements in asymmetric synthesis, such as the Schreiber-modified Nicholas reaction, have enabled the production of chiral analogs. Though primarily applied to hexynones , these methods suggest potential adaptations for stereoselective ester synthesis.
Chemical Reactivity and Applications
Alkene-Specific Reactions
The terminal double bond facilitates characteristic alkene reactions:
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Hydrogenation: Yields saturated hexyl hexanoate under catalysis.
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Halogenation: Reacts with to form 1,2-dibromohexyl hexanoate.
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Polymerization: Forms oligomers via radical-initiated chain growth.
Industrial and Research Applications
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Organic Synthesis: Serves as a precursor for complex esters and polymers.
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Fragrance Industry: While less common than cis-3-hexenyl hexanoate, its green, fruity notes are explored in niche perfumery .
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Materials Science: Investigated for polymer coatings due to its hydrophobic backbone.
Comparative Analysis with Structural Analogs
Key Differentiators
Hex-1-EN-1-YL hexanoate is distinguished from isomers by its terminal double bond:
Table 2: Comparison with Cis-3-Hexenyl Hexanoate
| Property | Hex-1-EN-1-YL Hexanoate | Cis-3-Hexenyl Hexanoate |
|---|---|---|
| Double Bond Position | C1 | C3 |
| Odor Profile | Mild, green | Strong, grassy |
| Stability | Prone to polymerization | Higher thermal stability |
| Applications | Research intermediate | Food flavoring, perfumery |
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